ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core. This core is typically synthesized through a series of condensation reactions involving appropriate starting materials such as aromatic amines and sulfur-containing reagents. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Shares a similar core structure but differs in the functional groups attached.
2-(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid: Another related compound with variations in the side chains.
Properties
Molecular Formula |
C24H22N2O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 2-[(6,7-dimethyl-5,5-dioxobenzo[c][2,1]benzothiazine-9-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-4-31-24(28)18-10-5-7-11-20(18)25-23(27)16-13-15(2)22-19(14-16)17-9-6-8-12-21(17)32(29,30)26(22)3/h5-14H,4H2,1-3H3,(H,25,27) |
InChI Key |
DDHQNTYLDUAQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C |
Origin of Product |
United States |
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